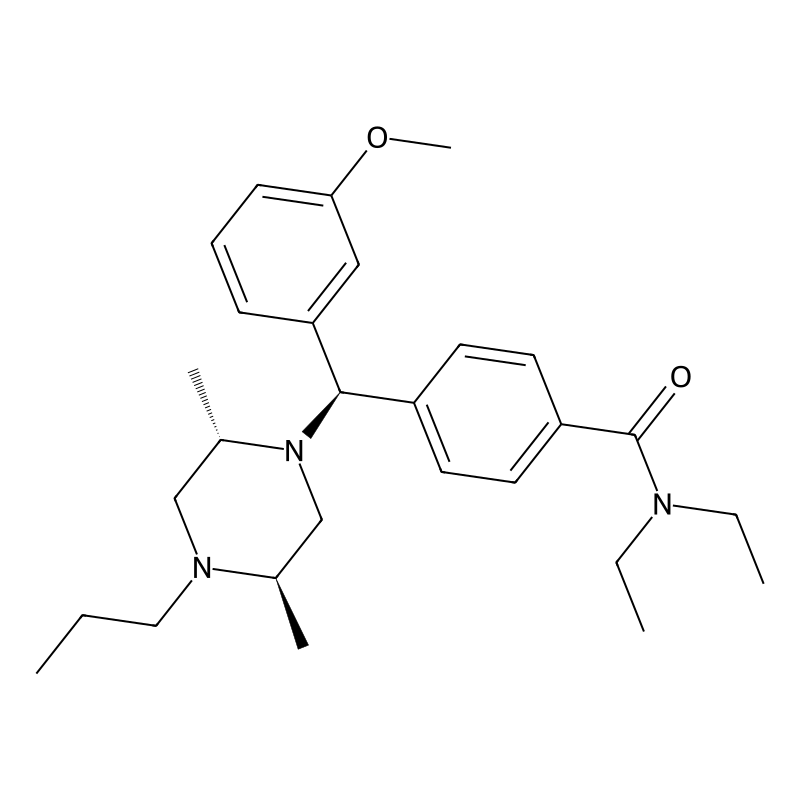

4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The compound 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is a complex organic molecule characterized by its unique structural features. It consists of a piperazine ring substituted with a propyl group and a methoxyphenyl moiety, linked to a benzamide backbone. This compound is notable for its potential pharmacological applications, particularly in the realm of neuropharmacology and psychopharmacology.

- Nucleophilic Substitution: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

- Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

- Alkylation Reactions: The nitrogen atoms in the piperazine ring can be alkylated, potentially modifying its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may exhibit:

- Antidepressant Effects: By modulating serotonin and norepinephrine levels in the brain.

- Anxiolytic Properties: Potentially reducing anxiety through GABAergic mechanisms.

- Neuroprotective Effects: Protecting neuronal cells from oxidative stress and apoptosis.

These activities make it a candidate for further investigation in treating mood disorders and anxiety-related conditions.

The synthesis of 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide typically involves several key steps:

- Formation of the Piperazine Derivative: This is achieved through the reaction of 2,5-dimethyl-4-propylpiperazine with appropriate alkylating agents.

- Benzamide Coupling: The piperazine derivative is then coupled with benzoyl chloride or an equivalent to form the amide bond.

- Methoxyphenyl Substitution: Finally, the introduction of the methoxyphenyl group can be accomplished through Friedel-Crafts acylation or similar electrophilic aromatic substitution techniques.

Interaction studies involving this compound have focused on its binding affinity and efficacy at various receptors, including:

- Serotonin Receptors (5-HT): Investigating its role as an agonist or antagonist.

- Dopamine Receptors (D2): Assessing its influence on dopaminergic signaling pathways.

- Adrenergic Receptors (α and β): Evaluating its effects on cardiovascular responses.

These studies help elucidate its mechanism of action and potential side effects.

Several compounds share structural similarities with 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-(2-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N,N-diethylbenzamide | Contains a piperazine ring and ethyl substitution | Different side chain configuration |

| 4-(4-(dimethylamino)phenyl)-N,N-diethylbenzamide | Similar benzamide structure | Lacks methoxy substitution |

| 1-(3-methoxyphenyl)-N,N-diethylpiperidine | Piperidine instead of piperazine | Altered ring structure affects activity |

This comparison highlights the unique combination of structural elements in 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide that may contribute to its distinct pharmacological profile.